2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-
Description
The compound (E)-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by:
- Core structure: A 2-butenoic acid backbone (CH₂=CH-CH₂-COOH) with a double bond in the E-configuration.
- Substituents: A ketone group at position 4 (C4) and a 4-(pentyloxy)phenyl group attached to the same carbon.
- Molecular formula: Inferred as C₁₅H₁₈O₄ (calculated molecular weight: ~262.3 g/mol).
This structure positions it within a broader class of 4-oxo-2-butenoic acid derivatives, which are studied for their diverse biological activities and physicochemical properties.
Properties
IUPAC Name |
4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-10H,2-4,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAKIEPNFWITGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393013 | |
| Record name | 2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62179-86-6 | |
| Record name | 2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- typically involves the aldol condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. The reaction conditions often include the use of pyrrolidine and acetic acid, which facilitate the formation of the enamine intermediate, leading to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2-Butenoic acid derivatives are often utilized as intermediates in organic synthesis. The compound's unique structure allows it to participate in various reactions, such as:
- Michael Addition : The compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds.
- Aldol Condensation : Its enone functionality enables aldol reactions, leading to complex molecular architectures.
Pharmaceutical Development
The compound has been studied for its potential therapeutic properties. Some notable applications include:
- Anticancer Agents : Research indicates that derivatives of 2-butenoic acid can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the pentyloxy group can enhance biological activity and selectivity towards tumor cells .
- Anti-inflammatory Properties : Some derivatives have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .
Materials Science
In materials science, 2-butenoic acid derivatives are explored for their role in developing new polymers and coatings:
- Polymerization : The compound can be polymerized to create materials with specific mechanical and thermal properties. Its inclusion in copolymer formulations can enhance flexibility and durability.
- Coatings and Adhesives : Due to its reactivity, the compound is also evaluated for use in formulating advanced coatings that require specific adhesion properties or resistance to environmental factors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various 2-butenoic acid derivatives. The findings indicated that certain modifications significantly increased cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute demonstrated that incorporating 2-butenoic acid into a polymer matrix improved the thermal stability and mechanical strength of the resulting material. The study highlighted its effectiveness in creating high-performance coatings suitable for industrial applications .
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with analogs differing in substituents, molecular weight, and reported activities:
Key Observations
Substituent Effects: Electron-donating groups (e.g., pentyloxy, phenoxy) increase lipophilicity and may enhance membrane permeability. Electron-withdrawing groups (e.g., Cl, F) improve stability and alter electronic properties, influencing reactivity .
Biological Activities: 4-Phenyl-3-butenoic acid (PBA), a structural analog, exhibits anti-inflammatory and analgesic effects by inhibiting peptidylglycine α-monooxygenase (PAM) .
Stereochemical Considerations :
- E/Z isomerism significantly impacts biological activity. For example, N-Phenylmaleamic acid (Z-configuration) differs in hydrogen-bonding capacity compared to E-isomers .
Biological Activity
2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-, also known by its CAS number 62179-86-6, is a compound of significant interest in the fields of organic chemistry and medicinal research. This compound features a butenoic acid backbone with a distinctive pentyloxyphenyl substituent, which influences its biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C15H18O4
- Molecular Weight : 262.30 g/mol
- CAS Number : 62179-86-6
The compound is synthesized primarily through aldol condensation reactions involving aldehydes and ketones, typically using pyrrolidine and acetic acid as catalysts to form the desired product efficiently .
Antimicrobial Properties
Research indicates that 2-butenoic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. The exact molecular targets remain under investigation, but preliminary findings indicate interactions with specific enzymes involved in tumor growth regulation.
The biological activity of 2-butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Cell Membrane Interaction : Its hydrophobic pentyloxy group allows for better integration into lipid membranes, facilitating its antimicrobial effects.
- Signal Transduction Modulation : It may influence signaling pathways related to cell growth and apoptosis.
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various butenoic acid derivatives, it was found that compounds similar to 2-butenoic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined to be in the range of 50-100 µg/mL, indicating promising potential for therapeutic applications.
Anticancer Research
A recent investigation into the anticancer effects of structurally related compounds revealed that treatment with 2-butenoic acid derivatives resulted in a dose-dependent decrease in viability among several cancer cell lines, including breast and prostate cancer cells. The study highlighted the compound's ability to induce apoptosis via caspase activation pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Oxo-4-phenyl-2-butenoic acid | Similar backbone without pentyloxy | Moderate antimicrobial activity |
| 3-Benzoylacrylic acid | Benzoyl group instead of pentyloxy | Notable anticancer properties |
The unique pentyloxy substituent on the phenyl ring in 2-butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- enhances its lipophilicity and may contribute to its distinct biological activities compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-4-oxo-4-[4-(pentyloxy)phenyl]-2-butenoic acid, and what reaction conditions minimize isomerization?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 4-(pentyloxy)benzaldehyde and diketene derivatives. Key parameters include:
- Catalyst : Use of piperidine or ammonium acetate in anhydrous ethanol to promote condensation .
- Temperature : Maintain 60–80°C to enhance reaction efficiency while avoiding thermal decomposition .
- Isomer Control : Conduct the reaction under inert atmosphere (N₂/Ar) to suppress (Z)-isomer formation. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate 3:1) improves stereochemical purity .
Q. How can spectroscopic techniques distinguish (E)-4-oxo-4-[4-(pentyloxy)phenyl]-2-butenoic acid from its (Z)-isomer?
- Methodological Answer :
- -NMR : The α,β-unsaturated protons in the (E)-isomer exhibit a coupling constant , while the (Z)-isomer shows . The pentyloxy group’s methylene protons resonate at δ 3.9–4.1 ppm .
- IR Spectroscopy : A strong carbonyl stretch at 1680–1700 cm⁻¹ (conjugated ketone) and a broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid) confirm functional groups .
- X-ray Crystallography : Resolves spatial arrangement; the (E)-isomer’s planar geometry shows a dihedral angle <10° between the phenyl and butenoic acid moieties .
Advanced Research Questions
Q. What computational methods predict the electronic effects of the 4-(pentyloxy)phenyl substituent on the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The electron-donating pentyloxy group lowers the LUMO energy, enhancing electrophilicity at the β-carbon .
- Solvent Effects : Use PCM models to simulate polar protic solvents (e.g., ethanol), which stabilize the carboxylate anion and increase acidity (pKa ≈ 2.5–3.0) .
- Validation : Compare computed -NMR shifts with experimental data (RMSD < 0.3 ppm) .
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation products form?
- Methodological Answer :
- Acidic Conditions (pH < 2) : Protonation of the carboxylate group leads to lactone formation via intramolecular esterification. Monitor via HPLC (C18 column, acetonitrile:water 70:30) .
- Basic Conditions (pH > 10) : Hydrolysis of the α,β-unsaturated ketone generates 4-(pentyloxy)benzoic acid and acetaldehyde. Confirm by GC-MS (m/z 180 for benzoic acid derivative) .
- Oxidative Stress (H₂O₂) : The double bond undergoes epoxidation; characterize the epoxide intermediate via -NMR (δ 50–60 ppm for epoxy carbons) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Bioassay Reproducibility : Standardize assay conditions (e.g., cell line viability tests using MTT protocol, 48-hour incubation) to control for batch-to-batch variability .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methoxy vs. pentyloxy substituents) to isolate electronic vs. steric effects. A 2023 study showed pentyloxy’s lipophilicity enhances membrane permeability (logP ≈ 3.8) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent DMSO concentration) in conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
